![molecular formula C6H5F7O B3042774 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol CAS No. 679-03-8](/img/structure/B3042774.png)
4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol
Overview
Description
4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is a chemical compound with the molecular formula C6H5F7O . It is a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is represented by the formula C6H5F7O . It has an average mass of 226.092 Da and a monoisotopic mass of 226.022858 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol include a boiling point of 65°C and a density of 1.473 g/cm^3 . Its refractive index is 1.3383 .Scientific Research Applications
Luminescent Properties
The compound has been used in the synthesis of neutral tris-complexes of Eu3+ and Sm3+ . These complexes have been studied for their luminescent properties . The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .
Complex Formation
The reaction of 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione with freshly precipitated hydrated europium(ɪɪɪ) and samarium(ɪɪɪ) hydroxides in EtOH afforded crystalline complexes of the composition [Ln(PyrC3F7)3(EtOH)2] . The features of their formation depending on the stoichiometric ligand/metal ratios were studied .
Synthesis of Gadolinium Complex
The compound has been used in the synthesis of a gadolinium complex . The reaction of Gd(NO3)3 · 6H2O with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione in aqueous ethanol solution in the presence of NaOH at ambient temperature was found to give rise to complex GdL3[O(H)Et]2 in 64% yield .
Spectral Properties
The synthesized gadolinium complex was characterized by X-ray crystallography, its luminescent properties were studied, and the energy of ligand triplet level was determined experimentally .
Material Science
The compound is used in material science research . It is used in the synthesis of various materials and their properties are studied .
Chemical Synthesis
The compound is used in chemical synthesis . It is used as a reagent in the synthesis of various other compounds .
properties
IUPAC Name |
(E)-4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYHIWIYHYOTE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(C(F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896663 | |
Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |
CAS RN |
37759-88-9 | |
Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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